![molecular formula C8H8N4 B2439107 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine CAS No. 1341850-84-7](/img/structure/B2439107.png)
3-Methyl-2-(1,2,4-triazol-1-yl)pyridine
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Overview
Description
“3-Methyl-2-(1,2,4-triazol-1-yl)pyridine” is a compound that contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound has been used in the synthesis of p-cymene Ru (II) complexes, which have shown anticancer properties .
Synthesis Analysis
The synthesis of “3-Methyl-2-(1,2,4-triazol-1-yl)pyridine” involves the use of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The yield of the compound was 4.68 g (43%) with a melting point of 76 °C .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(1,2,4-triazol-1-yl)pyridine” was established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The 1H NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Anticancer Properties
3-Methyl-2-(1,2,4-triazol-1-yl)pyridine (abbreviated as MTP) has been investigated for its potential anticancer activity. Researchers have synthesized p-cymene Ru(II) complexes with MTP ligands and studied their structural characterization and biological effects . These complexes were tested on human ovarian cancer cell lines, including both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cis) cells. The results suggest that MTP-based complexes exhibit promising anticancer properties.
Coordination Chemistry with btp Ligands
The btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif has gained attention in coordination chemistry. MTP, being a triazole-based ligand, can form complexes with various metals. These complexes have been explored for applications such as catalysis, enzyme inhibition, photochemistry, molecular logic, and materials (e.g., polymers, dendrimers, and gels) .
Molecular Catalyst for Water Oxidation
A novel two-dimensional Ni(II) coordination polymer based on a rigid ligand containing MTP (3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine) has been proposed as an efficient molecular catalyst for water oxidation. The alternating arrangement of left- and right-handed helical chains in this polymer contributes to its catalytic activity .
Fluorescence Properties in Coordination Polymers
MTP has been incorporated into coordination polymers containing Co, Zn, or Cd. These polymers exhibit interesting fluorescence properties. For example, one such complex, [Cd(oa)(btap)], was synthesized via the solvothermal method. Investigating the fluorescence behavior of MTP-based coordination polymers provides insights into their potential applications .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various targets, such as d and f metal coordination complexes
Mode of Action
It has been found that similar compounds can form complexes with various metals . This suggests that 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine may interact with its targets through complex formation, leading to changes in the target’s function or activity.
Biochemical Pathways
Similar compounds have been found to have anticancer properties, suggesting that they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
Similar compounds have been found to have anticancer properties, suggesting that they may induce cell death or inhibit cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment .
properties
IUPAC Name |
3-methyl-2-(1,2,4-triazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-7-3-2-4-10-8(7)12-6-9-5-11-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZOMZYLONOZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1,2,4-triazol-1-yl)pyridine | |
CAS RN |
1341850-84-7 |
Source
|
Record name | 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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